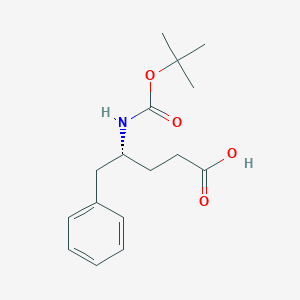

(R)-4-(Boc-amino)-5-phenylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUKBWPBMROHJH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373178 | |

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195867-20-0 | |

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-4-(Boc-amino)-5-phenylpentanoic acid

Abstract: This technical guide provides a comprehensive overview of (R)-4-(Boc-amino)-5-phenylpentanoic acid (CAS No. 195867-20-0), a chiral non-proteinogenic amino acid derivative crucial for advanced pharmaceutical research and development. As a key building block, its unique structure, featuring a gamma-amino acid backbone, a phenyl group, and a tert-butyloxycarbonyl (Boc) protecting group, offers significant strategic advantages in the synthesis of peptidomimetics and complex small molecule therapeutics. This document details its physicochemical properties, outlines robust methodologies for its stereoselective synthesis, provides validated analytical protocols for quality control, and explores its applications in modern drug discovery, with a focus on peptide and bioconjugate chemistry. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

The Strategic Importance in Medicinal Chemistry

This compound is a specialized amino acid building block that has gained prominence in drug development.[1] Its structure is a derivative of γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter, but with specific modifications that impart unique conformational properties. The core value of this molecule lies in the convergence of three key structural features:

-

The γ-Amino Acid Scaffold: Unlike the proteinogenic α-amino acids, the gamma-positioning of the amine group allows for the formation of more flexible and metabolically stable peptide backbones. This is critical for designing peptidomimetics that can overcome the poor pharmacokinetic profiles of natural peptides.

-

The (R)-Stereocenter: The defined stereochemistry at the C4 position is fundamental for achieving specific, high-affinity interactions with chiral biological targets such as enzymes and receptors. Precise stereochemical control is a prerequisite for potent and selective pharmacology.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protection for the amine.[2] This feature is the cornerstone of its utility in stepwise synthetic strategies, particularly in Solid-Phase Peptide Synthesis (SPPS), where the amine must remain unreactive until the desired coupling step.[1] Its removal under mild acidic conditions ensures the integrity of other sensitive functional groups within a growing molecule.[2]

Collectively, these features make this compound an indispensable tool for constructing molecules designed to target specific biological pathways, with applications ranging from neuroscience to biotechnology.[1]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are essential for its effective use. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 195867-20-0 | [3] |

| Molecular Formula | C₁₆H₂₃NO₄ | [4] |

| Molecular Weight | 293.36 g/mol | [3][4] |

| IUPAC Name | (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | [3] |

| Synonyms | Boc-γ-L-dihomophenylalanine, (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | [4][5] |

| Appearance | White solid | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

| Computed XLogP3 | 2.8 | [3] |

Stereoselective Synthesis: A Methodological Overview

The synthesis of enantiomerically pure γ-amino acids is a significant challenge in organic chemistry. The value of this compound is directly tied to its stereochemical purity. Asymmetric hydrogenation of a suitable prochiral precursor is one of the most robust and scalable strategies to achieve this. This approach relies on a chiral catalyst to direct the formation of the desired stereocenter.

The causality behind this choice is twofold: first, catalytic asymmetric hydrogenation is highly efficient, often requiring low catalyst loadings to achieve high turnover numbers. Second, it provides excellent enantioselectivity, frequently exceeding 99% enantiomeric excess (ee), which is critical for pharmaceutical applications. A representative workflow is outlined below.

Representative Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative, field-proven method adapted from established principles of asymmetric synthesis for structurally related compounds.[6]

-

Catalyst Preparation: In an inert atmosphere glovebox, dissolve a chiral ruthenium catalyst, such as a Ru(II)-BINAP derivative, in degassed methanol. The choice of a BINAP-type ligand is critical as its C₂ symmetry effectively shields one face of the substrate, leading to high enantioselectivity.

-

Hydrogenation Reaction:

-

Charge a high-pressure hydrogenation vessel with the precursor, (E)-ethyl 4-amino-5-phenylpent-3-enoate, and the catalyst solution in methanol.

-

Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (e.g., 50-100 psi).

-

Heat the reaction mixture (e.g., to 50°C) and stir vigorously for 12-24 hours. The progress is monitored by HPLC until the starting material is consumed.

-

-

Boc Protection:

-

After depressurization and catalyst removal (e.g., by filtration through silica gel), dissolve the crude ethyl (R)-4-amino-5-phenylpentanoate in a suitable solvent like tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a mild base (e.g., triethylamine or aqueous sodium bicarbonate) and stir at room temperature. The reaction is typically complete within a few hours.

-

-

Saponification (Ester Hydrolysis):

-

To the Boc-protected ester, add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the mixture until HPLC analysis confirms the complete conversion of the ester to the carboxylate salt.

-

-

Workup and Isolation:

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4, which protonates the carboxylate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a white solid.

-

This self-validating system ensures success because each step can be monitored by standard analytical techniques (TLC, HPLC, NMR) to confirm conversion and purity before proceeding to the next.

Applications in Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS, a cornerstone of peptide drug discovery. The Boc group's acid sensitivity makes it orthogonal to the base-labile protecting groups (e.g., Fmoc) used in another major SPPS strategy, providing chemists with valuable flexibility.

The workflow for incorporating this building block using Boc-SPPS is a well-defined cycle. The process is self-validating; successful completion of the coupling and deprotection steps is confirmed using qualitative tests (like the Kaiser test) before initiating the next cycle.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. This compound | C16H23NO4 | CID 2755985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. This compound 95% | CAS: 195867-20-0 | AChemBlock [achemblock.com]

- 6. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Comprehensive Technical Guide to (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic Acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development, the precise stereochemical control of molecular architecture is paramount. Chiral building blocks, such as protected amino acids, are fundamental to the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid, a key chiral intermediate in the synthesis of cardiovascular drugs. As Senior Application Scientists, our goal is to present not just a methodology, but a framework for understanding the critical parameters of its synthesis, characterization, and application, grounded in established chemical principles and field-proven insights.

Compound Identification and Properties

The subject of this guide is the non-proteinogenic γ-amino acid derivative, (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid.

IUPAC Name: (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid[1]

The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for its application in multi-step syntheses, preventing unwanted side reactions and allowing for controlled peptide bond formation or other modifications[2]. The "(R)" designation signifies the specific stereochemistry at the chiral center (carbon-4), which is critical for its biological activity in the final drug product.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃NO₄ | PubChem |

| Molecular Weight | 293.36 g/mol | [1] |

| Appearance | White to off-white solid | American Elements |

| CAS Number | 195867-20-0 | [1] |

| Synonyms | Boc-(R)-4-amino-5-phenylpentanoic acid, (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid, Boc-γ-L-dihomophenylalanine | [1][3] |

Synthesis of (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic Acid

The synthesis of this compound involves two key stages: the formation of the chiral amino acid backbone and the protection of the amino group with a Boc moiety.

Rationale for Synthetic Strategy

The primary challenge in synthesizing this molecule is the establishment of the correct stereochemistry at the C4 position. Enantioselective synthesis is therefore paramount. While various methods for the asymmetric synthesis of amino acids exist, a common and effective strategy involves the use of chiral catalysts or starting from a chiral precursor.

The subsequent Boc protection is a standard and well-understood procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc₂O) is favored due to its high reactivity with amines under mild basic conditions and the clean byproducts (tert-butanol and CO₂), which are easily removed.

Experimental Protocol: A Two-Step Approach

This protocol is a representative synthesis adapted from established procedures for similar molecules.

Step 1: Synthesis of the Precursor (R)-4-Amino-5-phenylpentanoic acid

The synthesis of the unprotected amino acid can be achieved through various asymmetric routes. One common approach is the asymmetric reduction of a suitable precursor. For the purpose of this guide, we will consider this precursor as the starting material.

Step 2: Boc-Protection of (R)-4-Amino-5-phenylpentanoic acid

This step focuses on the selective protection of the amino group.

-

Materials:

-

(R)-4-Amino-5-phenylpentanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dioxane and Water (or a similar solvent system)

-

Ethyl acetate

-

5% Citric acid solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve (R)-4-Amino-5-phenylpentanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add triethylamine (1.5-2.0 equivalents) to the solution and stir until the amino acid is fully dissolved. The base is crucial to deprotonate the amino group, rendering it nucleophilic.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic and should be monitored.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Carefully acidify the aqueous layer to a pH of approximately 3-4 with a 5% citric acid solution. This step protonates the carboxylic acid, making it extractable into an organic solvent.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid as a white solid.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the Boc-protection of (R)-4-amino-5-phenylpentanoic acid.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), methylene and methine protons of the pentanoic acid backbone, and the aromatic protons of the phenyl group. The diastereotopic protons of the benzyl group will likely appear as distinct signals. |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, aliphatic carbons of the pentanoic acid chain, and the aromatic carbons of the phenyl ring. |

| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ or [M+Na]⁺. |

| Purity (HPLC) | >98% |

Application in Drug Development: A Key Intermediate for Sacubitril

(R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is a crucial building block in the synthesis of Sacubitril, a neprilysin inhibitor. Sacubitril is a component of the combination drug Sacubitril/Valsartan (brand name Entresto), which is a cornerstone therapy for heart failure with reduced ejection fraction (HFrEF)[4][5].

Neprilysin is an enzyme that degrades natriuretic peptides, which are beneficial hormones that help to regulate blood pressure and fluid balance. By inhibiting neprilysin, Sacubitril increases the levels of these peptides, leading to vasodilation and reduced cardiac stress[5]. The specific (R) stereochemistry of the pentanoic acid derivative is essential for the optimal binding and inhibition of the neprilysin enzyme by the active metabolite of Sacubitril.

Mechanism of Action of Sacubitril/Valsartan

Caption: Dual mechanism of action of Sacubitril/Valsartan in heart failure.

Conclusion

(R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is more than just a chemical compound; it is a testament to the power of stereocontrolled synthesis in modern medicine. Its preparation, while based on established principles of amino acid protection, requires careful execution to ensure the enantiopurity that is critical for its ultimate biological function. As a key intermediate in the synthesis of Sacubitril, it plays a vital role in a therapeutic agent that has significantly improved the prognosis for patients with heart failure. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering a valuable resource for researchers and professionals in the field of drug development.

References

-

American Elements. (n.d.). Boc-(R)-4-amino-5-phenylpentanoic acid. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2755985, (R)-4-(Boc-amino)-5-phenylpentanoic acid. Retrieved January 25, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 25, 2026, from [Link]

-

TianMing Pharmaceutical. (n.d.). (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid. Retrieved January 25, 2026, from [Link]

Sources

Introduction: The Indispensable Role of the Boc Group in Modern Synthesis

An In-depth Technical Guide to the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry

In the intricate field of peptide synthesis and drug development, the ability to selectively mask and unmask reactive functional groups is paramount. The strategic use of protecting groups is the cornerstone that allows for the controlled, stepwise assembly of complex molecules like peptides.[1] Among the arsenal of protective groups available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands out as one of the most widely used and versatile tools for amine protection.[1][2]

Introduced in the late 1950s, the Boc group revolutionized peptide synthesis by providing a robust yet easily cleavable shield for the α-amino group of amino acids.[3][4] Its unique stability profile—resilience towards nucleophiles and bases combined with predictable lability under specific acidic conditions—makes it an ideal component in complex, multi-step synthetic strategies.[5] This guide offers a deep dive into the core characteristics of the Boc protecting group, from its fundamental chemical principles and reaction mechanisms to its practical application in solid-phase peptide synthesis (SPPS), providing researchers and drug development professionals with the field-proven insights necessary for its successful implementation.

Core Physicochemical Characteristics

The efficacy of the Boc group stems from its distinct chemical structure: a bulky tert-butyl group linked to a carbonyl, which is in turn attached to the amino nitrogen. This arrangement confers several key properties:

-

Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under moderately strong anhydrous acidic conditions.[5] This is the primary mechanism for its removal. Reagents like trifluoroacetic acid (TFA) are commonly employed for this purpose.[2][]

-

Base and Nucleophile Stability: The Boc group is exceptionally stable in the presence of most bases and nucleophiles.[5] This stability is crucial for "orthogonality," a principle where one protecting group can be removed without affecting others on the same molecule.[7] This allows for complex synthetic routes where, for example, a base-labile group like Fmoc can be used in tandem with the acid-labile Boc group.[5]

-

Increased Lipophilicity: The introduction of the Boc group increases the solubility of amino acids and peptide fragments in organic solvents, which can be advantageous for purification and handling during synthesis.[8][9]

The Chemistry of Boc Protection: Mechanism and Protocol

The introduction of the Boc group onto an amino acid's α-amino group is a straightforward and high-yielding process, typically achieved via nucleophilic acylation.[2]

Mechanism of Protection

The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride. The reaction proceeds through the nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of (Boc)₂O. The presence of a base is required to deprotonate the amino group, thereby increasing its nucleophilicity.[1]

Caption: Mechanism of N-Boc Protection using (Boc)₂O.

Experimental Protocol: General N-Boc Protection of an Amino Acid

This protocol describes a standard method for Boc protection under aqueous conditions.

-

Dissolution: Dissolve the amino acid (1.0 eq.) in a 1:1 mixture of dioxane and water. Add a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (2.0-2.5 eq.) and stir until the amino acid is fully dissolved.[1][2]

-

Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) either neat or dissolved in a small amount of dioxane.

-

Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like ethyl acetate or ether to remove unreacted (Boc)₂O and the t-butanol byproduct.[8]

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold, dilute acid solution (e.g., 1N HCl or citric acid).[8] This protonates the carboxylic acid and precipitates the Boc-protected amino acid or allows for its extraction.

-

Isolation: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the pure N-Boc-amino acid.

| Reagent | Typical Role / Condition | Source(s) |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Primary Boc source | [1][2] |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Alternative Boc source, useful for specific applications | [8] |

| NaOH, NaHCO₃, Triethylamine (TEA) | Base for activating the amine | [1][2][8] |

| Dioxane/Water, THF/Water, Acetonitrile | Solvent systems | [1][2] |

| Room Temperature to 40°C | Reaction temperature | [2] |

Table 1. Common Reagents and Conditions for Boc Protection.

The Chemistry of Boc Deprotection: A Controlled Unveiling

The removal of the Boc group is a critical step in peptide synthesis, enabling the elongation of the peptide chain.[1] This is achieved through an acid-catalyzed hydrolysis mechanism.

Mechanism of Deprotection

The process is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid like TFA. This is followed by the heterolytic cleavage of the tert-butyl-oxygen bond, which generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes, releasing carbon dioxide and the free, protonated amine.[]

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

The Critical Role of Scavengers

The generation of the electrophilic tert-butyl cation is a significant event.[9] This cation can react with nucleophilic side chains of certain amino acids (e.g., Tryptophan, Methionine, Cysteine), leading to unwanted alkylation byproducts.[3] To prevent this, "scavengers" are added to the deprotection cocktail. These are nucleophilic species that readily trap the tert-butyl cation.[][7] Common scavengers include anisole, thioanisole, thiophenol, or triisopropylsilane (TIS).[5][]

Experimental Protocol: General Boc Deprotection in SPPS

-

Resin Swelling: Swell the Boc-protected peptidyl-resin in a suitable solvent like dichloromethane (DCM) for 15-30 minutes.

-

Pre-wash: Drain the solvent and perform a brief pre-wash (1-2 minutes) with the deprotection solution (e.g., 25-50% TFA in DCM).[3][]

-

Deprotection: Add the deprotection solution containing an appropriate scavenger (e.g., 5% anisole) to the resin and agitate for 20-30 minutes at room temperature.[3]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove all traces of acid and the cleaved Boc group byproducts.

-

Neutralization (for SPPS): Before the next coupling step, the newly formed ammonium salt (R-NH₃⁺) must be neutralized to the free amine (R-NH₂). This is typically done by washing the resin with a 5-10% solution of a hindered base, such as diisopropylethylamine (DIPEA), in DCM.

Boc Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was central to the original SPPS methodology developed by R.B. Merrifield.[3] The "Boc/Bn" strategy uses the acid-labile Boc group for temporary protection of the N-terminus and more acid-stable groups, like benzyl (Bn) ethers/esters, for "permanent" side-chain protection.[10]

The Boc-SPPS Cycle

A typical cycle in Boc-SPPS involves three key steps after the initial amino acid is anchored to the resin.

Caption: The iterative workflow of a single Boc-SPPS cycle.

The entire peptide is assembled through repetitions of this cycle. The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups simultaneously, which requires a very strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11]

Boc vs. Fmoc: A Strategic Comparison

While Boc-SPPS is robust, the harsh final cleavage conditions (HF) require specialized equipment. This led to the development of the milder Fmoc/tBu strategy. The choice between them is a critical experimental decision.

| Feature | Boc/Bn Strategy | Fmoc/tBu Strategy |

| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Nα-Deprotection | Moderately strong acid (e.g., 25-50% TFA) | Base (e.g., 20% piperidine in DMF) |

| Side-Chain Protection | Acid-stable (e.g., Benzyl, Tosyl) | Acid-labile (e.g., tert-Butyl, Trityl) |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., 95% TFA) |

| Orthogonality | "Quasi-orthogonal" based on differential acid lability[10] | Fully orthogonal (Base vs. Acid)[10] |

| Advantages | - Less aggregation for long/hydrophobic peptides[]- Lower cost of reagents | - Milder overall conditions- Avoids use of highly toxic HF |

| Disadvantages | - Harsh final cleavage (HF)- Repetitive acid treatment can degrade sensitive residues | - Piperidine can cause side reactions- Aggregation can be an issue |

| Best Suited For | Hydrophobic or aggregation-prone sequences, base-sensitive peptides[10] | Standard peptides, acid-sensitive sequences (e.g., phosphopeptides)[] |

Table 2. Comparison of Boc/Bn and Fmoc/tBu SPPS Strategies.

Conclusion

The tert-butoxycarbonyl protecting group remains a cornerstone of chemical synthesis, particularly in the construction of peptides for research and pharmaceutical development. Its well-understood chemistry, predictable reactivity, and robustness provide a reliable platform for complex molecular assembly. While the Fmoc strategy offers milder conditions, the Boc strategy's advantages in synthesizing difficult, hydrophobic, or aggregation-prone sequences ensure its continued relevance.[] A thorough understanding of the mechanisms of Boc protection and deprotection, the potential for side reactions, and the strategic use of scavengers is essential for any scientist aiming to leverage this powerful tool to its full potential.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]

-

Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. chempep.com [chempep.com]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. biosynth.com [biosynth.com]

- 11. lifetein.com [lifetein.com]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (R)-4-(Boc-amino)-5-phenylpentanoic Acid

Abstract

(R)-4-(Boc-amino)-5-phenylpentanoic acid is a chiral gamma-amino acid derivative of significant interest in medicinal chemistry and peptide science.[1] Its structure serves as a crucial building block for synthesizing peptidomimetics, constrained peptides, and pharmacologically active molecules.[2] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its utility in solid-phase and solution-phase synthesis by ensuring chemoselectivity during coupling reactions. This document provides a comprehensive guide to a robust and reproducible three-stage synthesis protocol for this compound, designed for researchers in drug development and organic synthesis. The strategy involves an initial synthesis of the racemic amino acid backbone, followed by standard Boc-protection, and concludes with an efficient enantiomeric resolution via preparative chiral chromatography. This approach balances practicality and scalability, offering a reliable pathway to the high-purity target compound.

Introduction and Strategic Overview

The synthesis of enantiomerically pure non-proteinogenic amino acids is a cornerstone of modern drug discovery. Gamma (γ)-amino acids, in particular, are precursors to compounds that exhibit a range of biological activities and are key components in the development of foldamers with stable secondary structures.[3] The target molecule, this compound, combines the structural features of a γ-amino acid with a chiral center, making its stereocontrolled synthesis a critical objective.

Several enantioselective strategies exist for preparing such molecules, including asymmetric catalysis and the use of chiral pool starting materials.[4][5][6] However, these methods can be complex and may require expensive, specialized reagents. The protocol detailed herein adopts a pragmatic and widely accessible strategy: the synthesis of a racemic precursor followed by chiral resolution.

The Causality Behind Our Synthetic Choices:

-

Racemic Synthesis First: We initiate the process by constructing the racemic 4-amino-5-phenylpentanoic acid backbone. This approach is often more cost-effective and procedurally simpler for initial scale-up compared to a direct asymmetric synthesis. It allows for the bulk preparation of the precursor without the immediate need for stereochemical control. A robust method for this is the alkylation of a carboxylic acid dianion followed by nitrile reduction.[7][8]

-

Why Boc Protection? The amine is protected using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is the protecting group of choice for this application due to its exceptional stability under a wide range of nucleophilic and basic conditions, while being readily cleavable under mild acidic conditions (e.g., using trifluoroacetic acid, TFA).[9][10] This orthogonality is fundamental in multi-step peptide synthesis. The reaction is high-yielding and procedurally straightforward.[11]

-

Enantiomeric Resolution: With the stable, protected racemic acid in hand, the final and most critical step is the separation of the enantiomers. We employ preparative High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). This technique provides a direct, reliable, and highly efficient method for obtaining excellent enantiomeric purity (>98% ee) and is more predictable than classical resolution via diastereomeric salt formation.[12][13]

The overall synthetic pathway is visualized in the workflow below.

Caption: Overall 3-stage synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Handle strong bases (LDA), flammable solvents, and reagents with care according to their Safety Data Sheets (SDS).

Stage 1: Synthesis of Racemic 4-Amino-5-phenylpentanoic Acid

This stage is adapted from established methods for γ-amino acid synthesis.[7][8] It involves the formation of a carboxylic acid dianion, which is then alkylated with bromoacetonitrile. The resulting γ-cyano acid is then reduced to the target γ-amino acid.

Materials and Reagents:

-

3-Phenylpropanoic acid

-

Diisopropylamine

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Bromoacetonitrile

-

Raney Nickel (slurry in water)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ammonia (7 N solution in MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄)

Protocol:

-

Dianion Formation: a. To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF (200 mL) and diisopropylamine (2.2 eq.). Cool the solution to -20 °C in an acetone/dry ice bath. b. Slowly add n-BuLi (2.2 eq.) dropwise, maintaining the temperature below -10 °C. Stir for 30 minutes at this temperature. c. In a separate flask, dissolve 3-phenylpropanoic acid (1.0 eq.) in anhydrous THF (50 mL). d. Add the acid solution dropwise to the freshly prepared lithium diisopropylamide (LDA) solution at -20 °C. After the addition is complete, allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete dianion formation.

-

Alkylation: a. Cool the reaction mixture back down to -78 °C (acetone/dry ice bath). b. Add bromoacetonitrile (1.1 eq.) dissolved in a small amount of anhydrous THF dropwise. c. Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Work-up and Isolation of γ-Cyano Acid: a. Quench the reaction by carefully adding 1 M HCl (100 mL). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL). c. Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-cyano-5-phenylpentanoic acid. This intermediate can be used directly in the next step without further purification.

-

Nitrile Reduction: a. Carefully wash the Raney Nickel slurry (approx. 0.5 g per 10 mmol of substrate) with deionized water (3x) and then with methanol (3x) via decantation. b. Dissolve the crude cyano acid in 7 N ammoniacal methanol (150 mL). c. Add the washed Raney Nickel to the solution in a hydrogenation vessel. d. Pressurize the vessel with hydrogen gas (H₂) to 50 psi and shake or stir vigorously at room temperature for 24 hours, or until H₂ uptake ceases. e. Caution: Vent the vessel carefully in the fume hood. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. f. Concentrate the filtrate under reduced pressure. The residue is the crude racemic 4-amino-5-phenylpentanoic acid, which is carried forward to the next stage.

Stage 2: Boc-Protection of Racemic 4-Amino-5-phenylpentanoic Acid

This is a standard procedure for the N-protection of amino acids, providing a stable intermediate for purification and resolution.[11][14]

Caption: Mechanism of amine Boc-protection.

Materials and Reagents:

-

Crude racemic 4-amino-5-phenylpentanoic acid (from Stage 1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Ethyl acetate (EtOAc)

-

Potassium hydrogen sulfate (KHSO₄), 5% aqueous solution

Protocol:

-

Reaction Setup: a. In a round-bottom flask, dissolve the crude amino acid (1.0 eq.) in a solution of NaOH (1.1 eq.) in water (100 mL). b. Add tert-butanol (75 mL) to the solution and stir until the mixture is homogeneous.[11] c. Add di-tert-butyl dicarbonate (1.05 eq.) to the stirring solution. The reaction is often mildly exothermic.[11]

-

Reaction Execution: a. Stir the mixture vigorously at room temperature overnight (16-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Concentrate the reaction mixture in vacuo to remove the tert-butanol. b. Wash the remaining aqueous solution with pentane or hexane (2 x 50 mL) to remove any unreacted (Boc)₂O. c. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of a 5% aqueous KHSO₄ solution.[11] The product will precipitate as a white solid or oil. d. Extract the acidified mixture with ethyl acetate (3 x 100 mL). e. Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. The resulting white solid is racemic (R,S)-4-(Boc-amino)-5-phenylpentanoic acid. It can be further purified by recrystallization from an ethyl acetate/hexane mixture if necessary.

Stage 3: Chiral Resolution by Preparative HPLC

This stage separates the two enantiomers to yield the desired (R)-isomer in high enantiomeric purity.

Materials and Equipment:

-

Racemic (R,S)-4-(Boc-amino)-5-phenylpentanoic acid

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA)

-

HPLC-grade Trifluoroacetic acid (TFA)

-

Preparative HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Kromasil® 5-AmyCoat or Chiralcel® OD-H, 250 x 20 mm, 5 µm).[12][15]

Protocol:

-

Method Development (Analytical Scale): a. Before proceeding to the preparative scale, develop a separation method on an analytical chiral column (e.g., 250 x 4.6 mm) of the same stationary phase. b. A typical starting mobile phase is 90:10 (v/v) n-Hexane:Isopropanol + 0.1% TFA. Adjust the ratio to achieve baseline separation (Rs > 1.5).[15] The flow rate for an analytical column is typically 1 mL/min.

-

Preparative Separation: a. Prepare the mobile phase in bulk (e.g., 86:14 n-Hexane:IPA + 0.1% TFA).[12] Degas the solvent mixture before use. b. Dissolve the racemic Boc-protected acid in a minimal amount of the mobile phase or pure isopropanol to create a concentrated solution (e.g., 50-75 mg/mL).[12] c. Set up the preparative HPLC system with the appropriate column and a flow rate scaled for the column diameter (e.g., 15-20 mL/min for a 20 mm ID column). d. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed at the detection wavelength (e.g., 220 nm or 254 nm). e. Inject the sample solution onto the column. The injection volume will depend on the column loading capacity. f. Collect the fractions corresponding to the two separated enantiomeric peaks. The elution order must be determined by injecting a small sample of a known standard, if available, or by subsequent analysis. Typically, fractions are collected in separate vessels for the beginning, peak apex, and tail of each peak to maximize purity.

-

Product Recovery: a. Combine the fractions containing the pure desired enantiomer (determined by analytical HPLC). b. Remove the solvent under reduced pressure using a rotary evaporator. The presence of TFA will require co-evaporation with a non-acidic solvent like dichloromethane or ethyl acetate to ensure its removal. c. Dry the resulting solid or oil under high vacuum to yield the final product, this compound.

-

Quality Control: a. Determine the chemical purity by standard reverse-phase HPLC. b. Confirm the enantiomeric excess (ee) by analytical chiral HPLC. c. Verify the structure and identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Summary of Quantitative Data

| Stage | Key Reagents | Molar Ratio (to Substrate) | Typical Yield | Purity/ee |

| 1: Backbone Synthesis | 3-Phenylpropanoic acid, LDA, Bromoacetonitrile, Raney Ni | 1.0 : 2.2 : 1.1 : catalytic | 55-65% (over 2 steps) | >90% (crude) |

| 2: Boc-Protection | Racemic Amino Acid, (Boc)₂O, NaOH | 1.0 : 1.05 : 1.1 | 85-95% | >98% |

| 3: Chiral Resolution | Racemic Boc-Acid | N/A | 35-45% (per enantiomer) | >99% ee |

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Coll. Vol. 7, p.56 (1990); Vol. 63, p.197 (1985). Available from: [Link]

-

Valenti, C., et al. (2008). An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. Molecules, 13(4), 716-723. Available from: [Link]

- Wang, T., et al. (2008). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 18(14), 4072-4074.

-

Wikipedia. Amino acid synthesis. Available from: [Link]

- Pittelkow, M., et al. (2002).

-

American Elements. Boc-(R)-4-amino-5-phenylpentanoic acid. Available from: [Link]

-

Wang, F., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1406. Available from: [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

- Lefebre, F., et al. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. US Patent 9,206,116 B2.

- Forró, E., et al. (2022). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Molecules, 27(8), 2549.

-

Kim, D., et al. (2019). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 21(16), 6273-6277. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Reddy, G. S., et al. (2007). A Protocol for an Asymmetric Synthesis of γ-Amino Acids. The Journal of Organic Chemistry, 72(10), 3895-3897.

-

Al-Majdhoub, M., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 28(19), 6820. Available from: [Link]

-

De Martino, M., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(2), 384. Available from: [Link]

-

ResearchGate. An efficient synthesis of gamma-amino acids and attempts to drive its enantioselectivity. Available from: [Link]

- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 187-196.

-

ResearchGate. Chromatograms of enantiomer separation of racemic N-PHT phenylalanine.... Available from: [Link]

- Seebach, D., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure. Journal of the American Chemical Society, 131(43), 15636-15637.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents [patents.google.com]

- 6. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. mdpi.com [mdpi.com]

- 13. yakhak.org [yakhak.org]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of (R)-4-(Boc-amino)-5-phenylpentanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidic Toolbox with a Bulky β-Amino Acid

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These unique building blocks can impart desirable properties such as enhanced proteolytic stability, constrained conformations leading to improved receptor affinity and selectivity, and novel biological activities. (R)-4-(Boc-amino)-5-phenylpentanoic acid, a β-amino acid analog of phenylalanine, presents a valuable scaffold for designing peptidomimetics with altered backbone structures. The presence of the phenyl group on the β-carbon introduces significant steric bulk, which can influence peptide secondary structure and interactions with biological targets.

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this compound into peptide sequences using manual solid-phase peptide synthesis (SPPS). The methodologies described herein are designed to address the challenges associated with sterically hindered amino acids, ensuring high coupling efficiencies and purity of the final peptide product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this unique amino acid is crucial for its effective application in SPPS.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃NO₄ | |

| Molecular Weight | 293.36 g/mol | |

| Appearance | White to off-white solid | |

| IUPAC Name | (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid | |

| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. | General knowledge |

| Storage | Store at 2-8°C to ensure long-term stability. | General knowledge |

Core Principles and Challenges in Incorporating this compound

The successful incorporation of this compound into a growing peptide chain relies on the fundamental principles of SPPS, which involves a cyclical process of Nα-deprotection, amino acid coupling, and washing steps on a solid support.[1] However, the unique structure of this β-amino acid introduces specific challenges that require careful consideration and protocol optimization.

Key Challenges:

-

Steric Hindrance: The bulky phenyl group in proximity to the reacting carboxyl group can significantly impede the approach of the activated amino acid to the deprotected N-terminus of the resin-bound peptide. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences.

-

Aggregation: Peptides containing multiple hydrophobic and bulky residues are prone to inter- and intra-chain aggregation on the solid support. This can further reduce the accessibility of reactive sites and hinder subsequent deprotection and coupling steps.[2]

-

Slower Reaction Kinetics: The coupling of β-amino acids is often slower compared to their α-amino acid counterparts due to altered bond angles and electronic effects.

To overcome these challenges, the selection of appropriate coupling reagents and reaction conditions is paramount. Potent activating agents are necessary to overcome the steric barrier and drive the coupling reaction to completion.

Recommended Coupling Strategies and Reagents

For sterically hindered amino acids like this compound, standard coupling protocols may not suffice. The following coupling reagents are recommended due to their high reactivity and proven efficacy in difficult couplings.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly effective uronium-based coupling reagent that forms a reactive OAt-ester intermediate. It is known to accelerate coupling reactions and is particularly well-suited for hindered amino acids.[3] The mechanism involves the formation of a highly reactive acyl-uronium species which then reacts with the incoming amine.[4]

-

DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole): This classic carbodiimide-based method remains a robust and cost-effective option. HOBt acts as an additive to form an active ester, which suppresses side reactions and reduces racemization.[5] For sterically demanding couplings, extended reaction times may be necessary.

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of a peptide containing this compound using a Boc/Bzl protection strategy on a Wang resin.

Diagram of the SPPS Workflow

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Protocol 1: Boc Deprotection

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of the growing peptide chain.

-

Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Drain the DCM and add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[6]

-

Agitate the mixture for 1-2 minutes, then drain the solution.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[6]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and dimethylformamide (DMF) (3x).

Causality and Trustworthiness: The two-step TFA treatment ensures complete removal of the Boc group. The initial short treatment removes the bulk of the protecting group, while the second, longer treatment drives the reaction to completion. The extensive washing is critical to remove all traces of TFA, which would otherwise protonate the newly freed amine and prevent the subsequent coupling reaction.

Protocol 2: Coupling of this compound

This protocol describes two effective methods for coupling the sterically hindered β-amino acid. A monitoring step, such as the Kaiser test, should be performed to confirm reaction completion.

Method A: HATU Coupling

-

In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Following Boc deprotection and neutralization of the peptide-resin, add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 37-40°C).

-

After the reaction, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and IPA (2x).

Method B: DIC/HOBt Coupling

-

In a separate vessel, dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF.

-

Following Boc deprotection and neutralization of the peptide-resin, add the amino acid/HOBt solution to the resin.

-

Add DIC (3-4 equivalents) to the reaction vessel.

-

Agitate the mixture for 4-12 hours at room temperature.[5]

-

Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and IPA (2x).

Causality and Trustworthiness: The use of a molar excess of the amino acid and coupling reagents helps to drive the reaction to completion, overcoming the steric hindrance. Pre-activation in the HATU protocol ensures the formation of the highly reactive OAt-ester before its addition to the resin, maximizing coupling efficiency. The extended coupling times are necessary to allow the sterically hindered components to react fully.

Protocol 3: Final Cleavage and Deprotection

This procedure cleaves the completed peptide from the Wang resin and removes any acid-labile side-chain protecting groups.

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail. A common and effective cocktail for peptides without sensitive residues (e.g., Cys, Met, Trp) is Reagent B : 88% TFA, 5% phenol, 5% water, and 2% triisopropylsilane (TIS).[7]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.[8]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality and Trustworthiness: TFA is a strong acid that cleaves the ester linkage to the Wang resin and removes Boc and other acid-labile side-chain protecting groups. The scavengers (phenol, water, TIS) are crucial for quenching the highly reactive cationic species generated during deprotection, thereby preventing unwanted side reactions and modification of the peptide.[9] Cold ether precipitation is an effective method for isolating the crude peptide from the soluble cleavage byproducts.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling (Deletion Sequence) | - Insufficient coupling time or reagent excess.- Steric hindrance.- Peptide aggregation. | - Increase coupling time.- Use a higher excess of amino acid and coupling reagents.- Perform a double coupling (repeat the coupling step).- Use a more potent coupling reagent like HATU.[3]- Incorporate a chaotropic salt (e.g., LiCl) in the coupling mixture to disrupt aggregation.[2] |

| Peptide Aggregation | - Hydrophobic nature of the peptide sequence. | - Use a resin with a lower substitution level.- Perform the synthesis at a slightly elevated temperature.- Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) as a co-solvent with DMF.[2] |

| Side Reactions during Cleavage | - Inadequate scavenging of reactive cations. | - Ensure the use of an appropriate cleavage cocktail with sufficient scavengers based on the peptide sequence.[7][9] |

Conclusion

The successful incorporation of this compound into peptides via SPPS is readily achievable with careful consideration of the inherent challenges posed by its sterically demanding structure. By employing potent coupling reagents such as HATU or optimized DIC/HOBt protocols with extended reaction times, researchers can efficiently synthesize novel peptidomimetics. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to explore the potential of this and other bulky, non-natural amino acids in their research endeavors.

References

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

- Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2006(19), 3253-3258.

- de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1194.

-

Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

- Limbach, M., et al. (2006). Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. Request PDF.

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Luxembourg Bio Technologies Ltd. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]

-

Aapptec. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- de Souza, A. C., & Miranda, M. T. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Letters in Organic Chemistry, 10(8), 558-565.

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

- Muttenthaler, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Medicinal Chemistry, 64(15), 10897-10939.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

University of Surrey. (n.d.). Boc Solid-Phase Synthesis of Conjugable Cyclic Depsipeptide Cotransin for Use as a Biological Probe. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

-

MDPI. (n.d.). β-Hairpin-Based Peptide Hydrogels: The Case of MAX1. Retrieved from [Link]

-

CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. [Link]

- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.

Sources

- 1. peptide.com [peptide.com]

- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Navigating the Challenges of Atypical Amino Acid Incorporation

An Application Guide to Peptide Coupling Methodologies for (R)-4-(Boc-amino)-5-phenylpentanoic Acid

This compound is a valuable building block in modern peptide chemistry and drug development.[1] As a protected β-amino acid, its incorporation into peptide sequences allows for the synthesis of peptidomimetics with unique conformational properties and enhanced proteolytic stability compared to their α-peptide counterparts.[2] However, its structure—characterized by a β-amino group and a bulky phenylpentyl side chain—presents distinct challenges that deviate from standard peptide synthesis protocols.[3]

The primary hurdles include significant steric hindrance around the carboxylic acid moiety, which can drastically slow down coupling kinetics, and the potential for intramolecular cyclization to form a stable six-membered lactam, a common side reaction for β-amino acids.[2][4] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of robust coupling methods, explains the causality behind protocol choices, and offers detailed, field-proven protocols to successfully incorporate this atypical amino acid while minimizing side reactions and maximizing yield.

Core Principles and Key Challenges

The formation of a peptide bond is a condensation reaction involving the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group.[5][6] This activation is the critical step where efficiency can be lost and side reactions can occur.[5]

Figure 1: General workflow for peptide bond formation.

1. Steric Hindrance: The bulky side chain adjacent to the carboxyl group physically obstructs the approach of the coupling reagents and the incoming amine, requiring more potent activation methods and potentially longer reaction times to achieve complete coupling.[3][7] Traditional carbodiimide methods may prove inefficient without the proper additives.[3]

2. Intramolecular Cyclization (Lactam Formation): During the activation step, the activated carboxylic acid can be attacked by the internal Boc-protected amino group, leading to the formation of a thermodynamically stable six-membered piperidinone ring. This side reaction is a significant concern for β-amino acids and effectively consumes the starting material. The choice of coupling reagent and reaction conditions is critical to favor the desired intermolecular reaction over this intramolecular pathway.

Figure 2: Competing reaction pathways for the activated amino acid.

3. Racemization: Racemization involves the loss of stereochemical integrity at the chiral center.[8][9] For N-urethane protected amino acids, such as Boc-protected ones, the risk of racemization via the common oxazolinone mechanism is significantly reduced.[5][10] Therefore, while it should always be a consideration, it is a lower-risk side reaction for this specific substrate compared to C-terminal peptide fragments.

Recommended Coupling Methodologies and Protocols

Success in coupling this compound hinges on selecting a coupling strategy that generates a highly reactive activated intermediate rapidly, thereby favoring the bimolecular reaction with the amine component before intramolecular cyclization can occur.

Method 1: Uronium/Aminium Salt-Based Coupling (HATU/DIPEA)

This is the premier method for sterically demanding couplings.[11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more reactive than the corresponding HOBt ester formed by HBTU.[11] The presence of the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine) is crucial to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.

Causality Behind the Choice:

-

High Reactivity: The HATU-derived active ester is exceptionally reactive, accelerating the rate of acylation to outcompete potential side reactions.[11]

-

Reduced Racemization: The reaction proceeds rapidly and under mild conditions, and the HOAt leaving group is known to suppress racemization effectively.[5][8]

-

Proven Efficacy: Uronium salt reagents are well-established for coupling sterically hindered and N-methylated amino acids.[5][11]

Figure 3: Simplified mechanism of HATU-mediated coupling.

Detailed Protocol: HATU-Mediated Coupling

-

Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HATU (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or NMP (N-Methyl-2-pyrrolidone).

-

Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.0 eq) dropwise while stirring. Allow the mixture to pre-activate for 1-2 minutes. The solution should remain clear.[7]

-

Amine Addition: Add the amino component (e.g., an amino-acid ester hydrochloride or a resin-bound peptide with a free N-terminus, 1.0 eq). If the amine is a hydrochloride salt, an additional equivalent of DIPEA (1.0 eq) may be required for neutralization.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. For particularly difficult couplings, the reaction time may be extended.[7]

-

Monitoring: Monitor the reaction progress by an appropriate method. For solution-phase synthesis, use Thin Layer Chromatography (TLC) or LC-MS. For solid-phase synthesis, a Kaiser test can be performed on a small sample of resin beads to check for the presence of free primary amines.[7][12] A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

-

Work-up (Solution Phase):

-

Remove the solvent under reduced pressure.

-

Dilute the residue with a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

-

Wash the organic phase sequentially with 1 N HCl (to remove excess DIPEA), 1 N NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[13]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

-

Purify the crude peptide by flash column chromatography.

-

-

Work-up (Solid Phase):

-

Filter the reaction solution from the resin.

-

Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove all soluble reagents and byproducts.[12]

-

Proceed to the next deprotection/coupling cycle.

-

Method 2: Carbodiimide Coupling with Oxyma Pure (EDC/Oxyma)

This method is a modern, safer, and often more efficient alternative to the classic EDC/HOBt combination.[5] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, simplifying byproduct removal.[5][11] Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) is a highly effective, non-explosive additive that accelerates coupling and suppresses racemization more efficiently than HOBt.[5]

Causality Behind the Choice:

-

Safety: Oxyma is a non-explosive alternative to HOBt and HOAt.[5]

-

High Efficiency: The Oxyma-based active ester is more reactive than the HOBt equivalent, providing faster coupling rates which can help minimize intramolecular cyclization.

-

Simplified Work-up: The urea byproduct formed from EDC is water-soluble, making it easy to remove during an aqueous work-up in solution-phase synthesis.[5][12]

Detailed Protocol: EDC/Oxyma-Mediated Coupling

-

Reagent Preparation: In a reaction vessel, dissolve this compound (1.0 eq), the amine component (1.0 eq), and Oxyma Pure (1.1 eq) in anhydrous DCM or DMF.

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) as a solid in one portion.[12]

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight (12-16 hours).

-

Monitoring: Monitor the reaction as described in the HATU protocol.

-

Work-up (Solution Phase):

-

If using DMF, remove the solvent under reduced pressure. If using DCM, proceed directly.

-

Dilute with Ethyl Acetate or DCM.

-

Wash the organic solution sequentially with 1 N HCl, 1 N NaHCO₃, and brine. The water-soluble N-acylurea byproduct will be removed in these washes.[12]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify via flash column chromatography.

-

-

Work-up (Solid Phase):

-

Follow the same washing procedure as described for the HATU protocol (DMF, DCM, Methanol washes).

-

Comparative Analysis of Recommended Methods

| Feature | HATU / DIPEA | EDC / Oxyma Pure |

| Coupling Efficiency | Very High, especially for hindered systems[11] | High, generally very reliable |

| Reaction Speed | Fast (typically 1-4 hours)[12] | Moderate to Slow (typically requires overnight) |

| Racemization Risk | Very Low[5][11] | Very Low[5] |

| Side Reaction Risk | Minimized due to high speed and reactivity | Low, but slower speed may slightly increase risk of cyclization |

| Reagent Cost | High | Moderate |

| Byproduct Removal | Soluble, removed by standard work-up/washes | Water-soluble urea, easily removed by aqueous work-up[5] |

| Best For | Difficult, sterically hindered couplings; rapid synthesis | General purpose, cost-effective synthesis; solution-phase |

References

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

ACS Publications. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

-

Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Toth, G. K., & Vizzavona, J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]

-

Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]

-

ResearchGate. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

-

Wang, L., et al. (2018). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry, 16(29), 5248-5259. [Link]

-

C&EN Global Enterprise. (1979). Boc amino acid could, but doesn't, racemize. [Link]

-

Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. [Link]

-

Organic Syntheses. Procedure for EDC/Oxyma Coupling. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. people.uniurb.it [people.uniurb.it]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

(R)-4-(Boc-amino)-5-phenylpentanoic Acid: A Versatile Precursor for the Development of Neprilysin Inhibitors in Neuroscience Research

Introduction: Targeting Neprilysin for Neurodegenerative Disorders

In the landscape of neuroscience research, particularly in the pursuit of therapeutics for neurodegenerative diseases like Alzheimer's, the enzyme neprilysin (NEP) has emerged as a critical target. Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of several key peptides in the central nervous system, most notably amyloid-beta (Aβ) peptides.[1] An age-related decline in neprilysin activity is believed to contribute to the accumulation of Aβ plaques, a hallmark pathology of Alzheimer's disease.[2] Consequently, strategies to modulate neprilysin activity are of significant interest to the scientific community. While direct enhancement of neprilysin activity is one avenue, the synthesis of specific inhibitors allows for the precise study of its physiological roles and the validation of its therapeutic potential.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the utility of (R)-4-(Boc-amino)-5-phenylpentanoic acid as a versatile chemical building block for the synthesis of potent neprilysin inhibitors. While not an inhibitor itself, its structural features make it an ideal starting material for the creation of novel compounds aimed at unraveling the complexities of neprilysin function in the brain.

Chemical Profile of this compound

This chiral amino acid derivative possesses key functionalities that are amenable to a variety of synthetic transformations. The tert-butyloxycarbonyl (Boc) protecting group on the amine provides stability and allows for controlled deprotection and subsequent modification, a crucial aspect in multi-step organic synthesis.[3]

| Property | Value | Source |

| IUPAC Name | (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid | N/A |

| Molecular Formula | C₁₆H₂₃NO₄ | N/A |

| Molecular Weight | 293.36 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Chirality | (R) | N/A |

Rationale for Use in Neprilysin Inhibitor Synthesis

The structural framework of this compound shares similarities with known neprilysin inhibitors, such as sacubitril.[4] Sacubitril, in its active form, is a potent inhibitor of neprilysin and a key component of the FDA-approved drug Entresto®, used for the treatment of heart failure.[5][6] The synthesis of sacubitril and its derivatives often involves precursors with a similar pentanoic acid backbone and a protected amine, highlighting the potential of the topic compound in designing novel neprilysin inhibitors for neuroscience applications.[7][8]

The general strategy involves utilizing the carboxylic acid and the deprotected amine of the (R)-4-amino-5-phenylpentanoic acid core to introduce various functional groups that can interact with the active site of the neprilysin enzyme.

Figure 1: Synthetic utility of the topic compound.

Part 1: In Vitro Characterization of Novel Neprilysin Inhibitors

The initial evaluation of newly synthesized compounds derived from this compound involves determining their inhibitory potency against purified neprilysin in a controlled, cell-free environment.

Protocol 1: Fluorometric In Vitro Neprilysin Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[9][10][11] It relies on the cleavage of a fluorogenic substrate by neprilysin, where the resulting fluorescence is quenched in the presence of an inhibitor.

Materials:

-

Recombinant human neprilysin (e.g., from R&D Systems or similar)

-

Neprilysin fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH or similar)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl₂

-

Test compounds (synthesized from the topic compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Thiorphan)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation/Emission ~320/405 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant neprilysin in assay buffer. The final concentration in the well should be empirically determined to yield a robust signal within the linear range of the assay (typically 1-5 ng/well).

-